molecular formula C9H10ClNO6S B8534868 2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride

2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride

Cat. No.: B8534868
M. Wt: 295.70 g/mol
InChI Key: ZUHJONSUZIRGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClNO6S and its molecular weight is 295.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO6S

Molecular Weight

295.70 g/mol

IUPAC Name

2-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C9H10ClNO6S/c1-16-4-5-17-8-3-2-7(11(12)13)6-9(8)18(10,14)15/h2-3,6H,4-5H2,1H3

InChI Key

ZUHJONSUZIRGOH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

59 g of sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate prepared as described in Synthesis Example 1 was added to a mixture of 200 ml of acetone and 75 ml of phosphorous oxychloride and 75 ml of dimethylacetamide was added dropwise to the mixture with stirring while the reaction mixture was maintained at 30° to 40° C. After completion of the dropwise addition, the reaction mixture was allowed to stand while stirring until it cooled to room temperature. The reaction mixture was then poured into 600 ml of ice water, stirred for 30 minutes and the crystals thus-precipitated were recovered by filtration. The crystals were washed with 100 ml of water and air-dired.
Name
sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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COCCOc1ccc([N+](=O)[O-])cc1S(=O)(=O)[O-]
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